1-(4-Bromo-phenyl)-3-dimethylamino-propenone
CAS No.:
Cat. No.: VC10012636
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO |
|---|---|
| Molecular Weight | 254.12 g/mol |
| IUPAC Name | (Z)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one |
| Standard InChI | InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7- |
| Standard InChI Key | IGZLESKZUATMSD-FPLPWBNLSA-N |
| Isomeric SMILES | CN(C)/C=C\C(=O)C1=CC=C(C=C1)Br |
| SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)Br |
| Canonical SMILES | CN(C)C=CC(=O)C1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Features
1-(4-Bromo-phenyl)-3-dimethylamino-propenone (CAS 252562-28-0) has the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol. Its structure consists of a propenone backbone (α,β-unsaturated ketone) substituted with a 4-bromophenyl group at position 1 and a dimethylamino group at position 3 (Fig. 1). The bromine atom enhances electrophilic reactivity, while the dimethylamino group introduces basicity and potential hydrogen-bonding capabilities.
Distinguishing from Structurally Similar Compounds
A closely related compound, 1-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(dimethylamino)propan-1-one (CAS 94113-56-1), shares a similar name but differs structurally due to the biphenyl moiety in its backbone . This compound has a larger molecular formula (C₁₇H₁₈BrNO) and weight (332.2 g/mol), underscoring the importance of precise nomenclature in avoiding misinterpretation .
Synthesis and Reaction Pathways
Claisen-Schmidt Condensation
The synthesis of 1-(4-bromo-phenyl)-3-dimethylamino-propenone typically employs the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone. For this compound:
-
4-Bromobenzaldehyde reacts with 3-dimethylaminoacetophenone in the presence of a base (e.g., NaOH).
-
The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone.
Key Reaction Conditions:
-
Solvent: Ethanol or methanol.
-
Temperature: Reflux (60–80°C).
-
Yield: Moderate to high (reported yields for analogous chalcones: 60–85%).
Physicochemical Properties
Limited experimental data are available for this specific compound, but properties can be inferred from structural analogs:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Likely soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃) | |
| Melting Point | Not reported (analogs: 120–150°C) | |
| LogP | Estimated ~2.5 (bromine increases hydrophobicity) |
The bromophenyl group contributes to high electron density, making the compound susceptible to nucleophilic attacks at the β-carbon of the propenone system.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Signals for aromatic protons (~7.2–7.8 ppm), dimethylamino group (~2.2–2.5 ppm), and α,β-unsaturated protons (~6.5–7.0 ppm).
-
¹³C NMR: Carbonyl carbon (~190 ppm), aromatic carbons (110–140 ppm), and dimethylamino carbon (~45 ppm).
Mass Spectrometry (MS)
-
ESI-MS: Molecular ion peak at m/z 254.12 [M+H]⁺, with fragmentation patterns corresponding to bromine loss (Δ m/z 79/81).
Infrared Spectroscopy (IR)
-
Strong absorption bands for C=O stretch (~1680 cm⁻¹) and C-Br stretch (~550 cm⁻¹).
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at multiple positions:
-
Bromine substitution: Facilitates Suzuki-Miyaura cross-coupling for aryl group diversification.
-
Dimethylamino modification: Replacement with morpholino or piperazinyl groups to modulate solubility and target affinity .
Case Study: Nitric Oxide (NO) Inhibition
A structurally related morpholino-propanone derivative (CAS 881-83-4) suppressed NO production in LPS-induced BV2 microglial cells (IC₅₀ = 8.6 μM) . This suggests potential neuroinflammatory applications for 1-(4-bromo-phenyl)-3-dimethylamino-propenone upon analogous testing.
Research Gaps and Future Directions
-
Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
-
Target Identification: Proteomic screens to map interaction partners.
-
In Vivo Efficacy: Testing in disease models (e.g., cancer xenografts, inflammatory assays).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume